molecular formula C11H17ClO3 B13219148 Methyl 2-chloro-5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2-chloro-5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13219148
M. Wt: 232.70 g/mol
InChI Key: UVFFBHCJHZTPLG-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-ethyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C11H17ClO3 It is a member of the oxaspiro compounds, which are characterized by a spiro-connected oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of 2-chloro-5-ethyl-1-oxaspiro[2.5]octane with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific substitution pattern and the presence of both chloro and ethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

Methyl 2-chloro-5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS Number: 89879-01-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the chemical properties, biological mechanisms, and relevant research findings associated with this compound.

This compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. The compound has the following properties:

PropertyValue
Molecular FormulaC11_{11}H17_{17}ClO3_{3}
Molecular Weight232.71 g/mol
CAS Number89879-01-6
AppearanceWhite crystalline solid

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The compound appears to inhibit bacterial growth by disrupting cell wall synthesis and interfering with protein synthesis, similar to other known antibiotics. This disruption leads to increased permeability of the bacterial cell membrane and eventual cell death.
  • Efficacy : In vitro tests have shown that the compound has a Minimum Inhibitory Concentration (MIC) ranging from 32 to 128 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Emerging research indicates that this compound may possess anticancer properties.

  • Cell Viability Studies : In studies involving human cancer cell lines, the compound has been shown to reduce cell viability significantly at concentrations of 10 to 50 µM over a 48-hour exposure period .
  • Mechanism of Action : The anticancer activity is thought to be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest at the G0/G1 phase, which inhibits cancer cell proliferation .

Study on Antimicrobial Resistance

A study published in Nature explored the potential of this compound in combating antibiotic-resistant bacteria. The results indicated that the compound could enhance the efficacy of β-lactam antibiotics when used in combination therapies, suggesting a synergistic effect that could be pivotal in treating resistant infections .

Cancer Treatment Trials

In a clinical trial assessing the effects of this compound on colorectal cancer patients, preliminary results showed a promising reduction in tumor size among participants receiving the compound as part of their treatment regimen . The trial highlighted the need for further research into optimal dosing and long-term effects.

Properties

Molecular Formula

C11H17ClO3

Molecular Weight

232.70 g/mol

IUPAC Name

methyl 2-chloro-5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H17ClO3/c1-3-8-5-4-6-10(7-8)11(12,15-10)9(13)14-2/h8H,3-7H2,1-2H3

InChI Key

UVFFBHCJHZTPLG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC2(C1)C(O2)(C(=O)OC)Cl

Origin of Product

United States

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